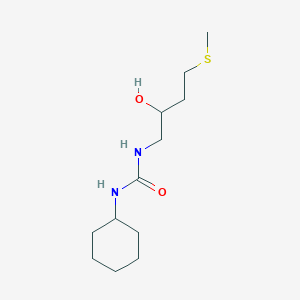

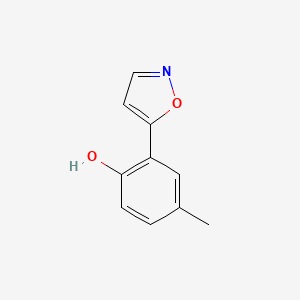

Propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

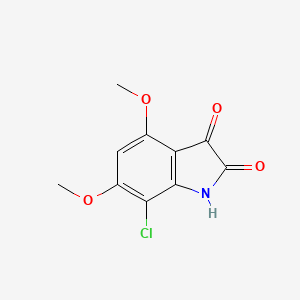

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (PAFP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAFP is a derivative of the amino acid phenylalanine and belongs to the class of non-proteinogenic amino acids.

Scientific Research Applications

Chemical Synthesis and Modification

A key application area of compounds related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride involves their utility in chemical synthesis and modification. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives through reactions of 3-(furan-2-yl)propenoic acids demonstrates the versatility of furan derivatives in creating compounds with potential antimicrobial activities. This showcases the chemical's role in generating novel molecules with specific biological properties (Kalyaev et al., 2022).

Antimicrobial Activity

Further emphasizing its role in medicinal chemistry, studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives reveal good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. These findings underline the potential of furan derivatives in antimicrobial drug development, offering a pathway to new treatments for infections caused by these pathogens (Kalyaev et al., 2022).

Biological Activity Enhancement

The modification of molecules to enhance their biological activity is another significant application. For example, the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides highlight the potential of furan derivatives in agricultural chemistry, showing potent root growth-inhibitory activity towards rape seedlings. This application is vital for developing new agrochemicals aimed at improving crop yield and management (Kitagawa & Asada, 2005).

Photophysical Properties Study

Furan derivatives' role extends into the study of photophysical properties, as seen in the research on the effect of solvent polarity on the photophysical properties of chalcone derivatives. These studies contribute to our understanding of how furan derivatives behave under various conditions, aiding in the design of materials and compounds with desired optical properties for applications in sensors, imaging, and organic electronics (Kumari et al., 2017).

Green Chemistry and Material Science

Moreover, the exploration of renewable building blocks like phloretic acid for the synthesis of polybenzoxazine highlights the use of furan derivatives in green chemistry and material science. This research demonstrates the potential of furan derivatives in creating sustainable materials with wide-ranging applications, from coatings and adhesives to high-performance polymers (Trejo-Machin et al., 2017).

properties

IUPAC Name |

propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARYDFCFRWQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)

![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)